molecular formula C15H21FN2O2 B1463228 tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate CAS No. 886767-25-5

tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B1463228
CAS No.: 886767-25-5
M. Wt: 280.34 g/mol
InChI Key: CFBUTNFXRFULBP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21FN2O2 and a molecular weight of 280.34 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a tert-butyl group and a fluorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Comparison: tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUTNFXRFULBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672333
Record name tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-25-5
Record name tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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